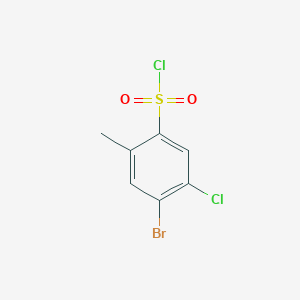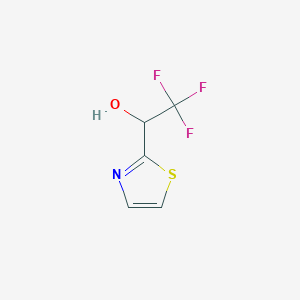
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol
概要
説明
“2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol” is a chemical compound with the molecular formula C5H4F3NOS . It has a molecular weight of 183.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol” consists of a five-membered thiazole ring attached to a trifluoroethanol group . The InChI code for this compound is 1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H .Physical And Chemical Properties Analysis
“2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Antioxidant Applications
Thiazole derivatives, including 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol, have been studied for their potential as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Applications
Thiazole compounds have been found to have analgesic (pain-relieving) properties . This makes them a potential candidate for the development of new pain medications.
Anti-Inflammatory Applications
Research has shown that thiazole derivatives can act as anti-inflammatory agents . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Applications
Thiazole compounds have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . They could potentially be used to treat a variety of bacterial infections.
Antifungal Applications
In addition to their antimicrobial properties, thiazole derivatives have also shown antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Applications
Thiazole compounds have been found to have antiviral properties . This means they could potentially be used in the treatment of viral infections, including those caused by influenza or HIV.
Anticonvulsant Applications
Research has indicated that thiazole derivatives can act as anticonvulsants . This suggests potential applications in the treatment of conditions characterized by seizures, such as epilepsy.
Antitumor or Cytotoxic Applications
Thiazole compounds have demonstrated antitumor or cytotoxic properties . This means they could potentially be used in the treatment of various types of cancer.
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用機序
Target of Action
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol primarily targets enzymes involved in metabolic pathways. It is known to interact with enzymes such as alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols and aldehydes .
Mode of Action
The compound acts as a competitive inhibitor of alcohol dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the conversion of alcohols to aldehydes and ketones .
Biochemical Pathways
The inhibition of alcohol dehydrogenase affects several biochemical pathways, particularly those involved in the metabolism of ethanol and other alcohols. This can lead to an accumulation of alcohols in the system, which may have downstream effects on other metabolic processes, including the citric acid cycle and oxidative phosphorylation .
Pharmacokinetics
The pharmacokinetics of 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol involve its absorption, distribution, metabolism, and excretion (ADME) The compound is highly absorbed in the gastrointestinal tract and can cross the blood-brain barrierThe compound is metabolized primarily in the liver and excreted through the kidneys .
Result of Action
At the molecular level, the inhibition of alcohol dehydrogenase by 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol results in reduced conversion of alcohols to their corresponding aldehydes and ketones. This can lead to an accumulation of alcohols, which may cause cellular stress and affect cellular functions. At the cellular level, this can result in altered metabolic states and potential toxicity if the compound is present in high concentrations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol. The compound is stable under neutral to slightly acidic conditions but may degrade in highly acidic or basic environments. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation .
特性
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOWBJWGFJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

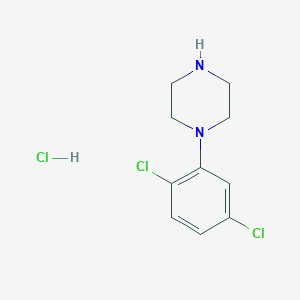
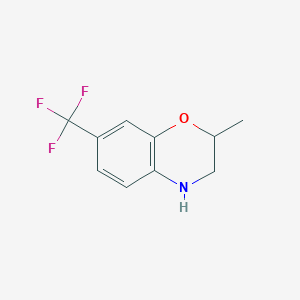

![Methyl 2-[carbonochloridoyl(methyl)amino]acetate](/img/structure/B3376429.png)




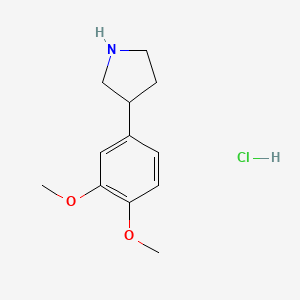
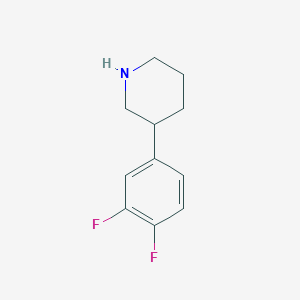

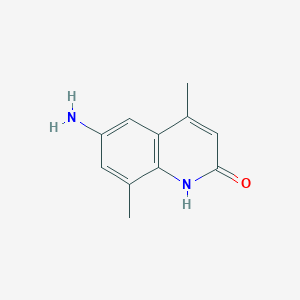
![2,6-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B3376505.png)
